1-ethyl-7-(3-methyl-1H-pyrazol-4-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid
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Overview
Description
1-ethyl-7-(3-methyl-1H-pyrazol-4-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid is a synthetic organic compound that belongs to the class of naphthyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-7-(3-methyl-1H-pyrazol-4-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazole Moiety: This step involves the formation of the pyrazole ring, which can be done through condensation reactions.
Functional Group Modifications: Introduction of the ethyl and carboxylic acid groups through alkylation and oxidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-7-(3-methyl-1H-pyrazol-4-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as intermediates in chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-7-(3-methyl-1H-pyrazol-4-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound may exert its effects by:
Inhibiting Enzymes: Blocking the activity of enzymes involved in disease processes.
Binding to Receptors: Modulating receptor activity to produce therapeutic effects.
Interacting with DNA: Affecting gene expression or DNA replication.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylic acid: Lacks the pyrazole moiety.
7-(3-methyl-1H-pyrazol-4-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid: Lacks the ethyl group.
Uniqueness
1-ethyl-7-(3-methyl-1H-pyrazol-4-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid is unique due to the presence of both the ethyl and pyrazole groups, which may contribute to its distinct biological activities and chemical properties.
Properties
CAS No. |
63475-33-2 |
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Molecular Formula |
C15H14N4O3 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
1-ethyl-7-(5-methyl-1H-pyrazol-4-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H14N4O3/c1-3-19-7-11(15(21)22)13(20)9-4-5-12(17-14(9)19)10-6-16-18-8(10)2/h4-7H,3H2,1-2H3,(H,16,18)(H,21,22) |
InChI Key |
UZIMRNUJGBYBLW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C3=C(NN=C3)C)C(=O)O |
Origin of Product |
United States |
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